4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. Key structural features include:
- 2-Sulfanylidene group: Introduces tautomeric possibilities (thione-thiol equilibrium), enabling thiol-mediated interactions with biological targets .
Quinazolinones are explored for antimicrobial, anticancer, and anti-inflammatory activities, with bromine and sulfanylidene groups often enhancing potency .
Properties
Molecular Formula |
C23H17BrClN3O2S |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31) |
InChI Key |
AUNHZKFEMQRAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazolinone ring.
-
Bromination: : The quinazolinone core is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.
-
Thionation: : The carbonyl group at the 2-position is converted to a thiocarbonyl group using a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide.
-
Benzylation: : The resulting 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl intermediate is then benzylated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group at the 3-position.
-
Amidation: : Finally, the benzylated intermediate is reacted with 2-chlorobenzylamine under appropriate conditions to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiocarbonyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the carbonyl or thiocarbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol or thiol derivatives.
-
Substitution: : The bromo substituent at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to yield a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols and Thiols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug.
Case Study:
A study conducted on similar quinazolinone derivatives demonstrated their effectiveness against various cancer cell lines. The derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective treatments for resistant cancer types .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity against a range of pathogens, including bacteria and fungi. Its unique structure allows it to interact with microbial targets effectively, potentially disrupting their growth.
Case Study:
In a comparative study of various quinazolinone derivatives, several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that the introduction of specific substituents, like the bromine atom in this compound, enhances its antimicrobial efficacy .
Synthesis and Mechanism of Action
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide typically involves multi-step organic reactions:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
- Thionation : Conversion of carbonyl groups to thiocarbonyl groups using reagents like Lawesson's reagent.
- Amidation : Coupling with appropriate amines under basic conditions to yield the final product.
The mechanism of action for its biological activities likely involves the inhibition of enzyme pathways critical for cancer cell survival and microbial metabolism .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 6-Bromoquinazoline Derivatives | Contains bromine substitution | Enhanced anticancer properties |
| Benzamide Derivatives | Benzamide moiety present | Varied pharmacological properties |
| 4-Oxoquinazoline Derivatives | Similar core structure | Diverse biological activities |
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, leading to the compound’s anticancer and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one
- Structural Differences: Lacks the sulfanylidene group and benzamide side chain. Features an o-aminophenyl substituent at position 2 and an amino group at position 3.
- Synthetic Route : Synthesized via hydrazine hydrate reaction at 120–130°C, contrasting with the target compound’s likely use of coupling reagents for benzamide formation.
- Biological Relevance: The amino groups enhance solubility and may improve interactions with DNA or enzymes, whereas the target compound’s sulfanylidene group could offer redox-active properties.
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (4a)
- Structural Differences: Contains a thiazolidinone ring instead of a benzamide side chain. Sulfanyl group is part of an acetamide linkage.
- Synthesis : Utilizes mercaptoacetic acid and ZnCl₂ under reflux, a common method for thioether formation. This contrasts with the sulfanylidene group in the target compound, which may require tautomerization or oxidative steps.
- Activity: Thiazolidinones are associated with anti-inflammatory activity, suggesting divergent therapeutic applications compared to the target compound’s benzamide-driven pharmacology.
N-(6-Bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide
- Structural Differences: Quinoline core (benzene fused to pyridine) vs. quinazolinone (benzene fused to pyrimidinone). 4-Chlorobenzamide substituent vs. 2-chlorophenylmethyl-benzamide in the target compound.
- Electronic Effects: The quinoline system’s electron-deficient pyridine ring may alter binding affinity compared to the quinazolinone’s hydrogen-bonding pyrimidinone.
- Substituent Position : The para-chloro in this compound vs. ortho-chloro in the target compound may lead to steric hindrance differences in target binding.
Comparative Data Table
Key Research Findings
- Role of Bromine : Bromine at position 6 is conserved across all compared compounds, suggesting its critical role in electronic modulation or as a pharmacophore .
- Impact of Sulfur Groups : The sulfanylidene group in the target compound may enable unique reactivity (e.g., disulfide formation) absent in thioether or oxo analogs .
Biological Activity
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide is a synthetic organic compound belonging to the quinazolinone derivatives class. Its molecular formula is C22H24BrN4O2S, with a molecular weight of 481.4 g/mol. The compound exhibits significant biological activities, particularly in oncology and infectious diseases, due to its unique structural features that include a bromine atom, sulfur, and a benzamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer metabolism, thereby exhibiting potential antitumor properties . The presence of the quinazolinone core and various substituents enhances its reactivity and biological efficacy.
Antitumor Activity
Research indicates that this compound demonstrates notable antitumor activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound is more effective than some standard antibacterial agents such as ampicillin.
Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis : The synthesis typically involves multi-step organic reactions, utilizing reagents like oxidizing agents and nucleophiles for substitution reactions. The careful control of reaction conditions is crucial for optimizing yield and purity.
-
Biological Evaluation : Various assays have been conducted to assess the biological activity of the compound:
- Anticancer Assays : Cell viability assays demonstrated significant cytotoxicity against cancer cell lines.
- Antibacterial Screening : The compound showed moderate to strong activity against selected bacterial strains.
Case Studies
A notable study published in MDPI reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity. For instance, compounds with similar structural motifs showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli, indicating a promising spectrum of activity against pathogenic bacteria .
Another investigation focused on the antitumor properties, revealing that the compound could induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
